molecular formula C22H28O3 B1679911 Acétate de noréthindrone CAS No. 51-98-9

Acétate de noréthindrone

Numéro de catalogue: B1679911
Numéro CAS: 51-98-9
Poids moléculaire: 340.5 g/mol
Clé InChI: IMONTRJLAWHYGT-ZCPXKWAGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacokinetics and Mechanism of Action

Norethindrone acetate is well-absorbed when administered orally, with peak plasma concentrations typically occurring within 1 to 3 hours. It exhibits a half-life of approximately 8 to 12 hours, allowing for once-daily dosing in many applications. The compound acts primarily through binding to progesterone receptors, leading to alterations in the endometrium and other target tissues.

Key Pharmacokinetic Properties:

  • Absorption: Rapidly absorbed with peak concentrations at 1-3 hours.
  • Half-life: Approximately 8-12 hours.
  • Metabolism: Primarily metabolized in the liver, with active metabolites contributing to its effects.

Clinical Applications

Norethindrone acetate has several approved and off-label uses:

  • Contraception:
    • Used in various formulations for oral contraception, often combined with estrogen.
    • Effective in preventing ovulation and altering menstrual cycle patterns.
  • Hormone Replacement Therapy:
    • Administered alongside estrogen in postmenopausal women to mitigate symptoms such as hot flashes and osteoporosis risk.
  • Management of Gynecological Disorders:
    • Endometriosis: Approved for treating endometriosis, it reduces pain associated with this condition by suppressing ovarian function and inducing endometrial atrophy .
    • Abnormal Uterine Bleeding: Effective in managing heavy menstrual bleeding due to its ability to stabilize the endometrial lining .
    • Secondary Amenorrhea: Used to restore menstrual cycles in women experiencing secondary amenorrhea .
  • Endometrial Hyperplasia:
    • Norethindrone acetate is utilized to treat or prevent endometrial hyperplasia, particularly in women with unopposed estrogen therapy .
  • Scleroderma:
    • Emerging evidence suggests potential benefits in treating scleroderma by affecting collagen metabolism .

Recent Research Findings

Recent studies have expanded the understanding of norethindrone acetate's applications:

  • A systematic review indicated that transdermal administration of norethindrone acetate combined with estradiol positively influenced lipid profiles and may reduce cardiovascular disease risk .
  • Observational studies have reported significant improvements in symptoms related to colorectal endometriosis when treated with norethindrone acetate, highlighting its efficacy beyond traditional indications .
  • Investigations into its role as an add-back therapy during GnRH agonist treatment for endometriosis have shown promise in alleviating side effects associated with hormone suppression therapy .

Case Studies

Case Study 1: Endometriosis Management
A prospective study involving patients with colorectal endometriosis demonstrated that a daily dose of 2.5 mg of norethindrone acetate significantly reduced chronic pelvic pain and gastrointestinal symptoms. This finding supports its use as an effective treatment option for managing complex endometriosis-related symptoms .

Case Study 2: Hormone Replacement Therapy
In a cohort study examining postmenopausal women on hormone replacement therapy, those receiving norethindrone acetate alongside estradiol reported improved quality of life metrics and symptom relief from menopausal discomforts compared to those receiving estrogen alone .

Analyse Biochimique

Biochemical Properties

Norethindrone acetate is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins . It is further classified as a second-generation progestin, along with levonorgestrel and its derivatives, and is the active form of several other progestins including norethynodrel and lynestrenol . Norethindrone acetate mimics the actions of endogenous progesterone, albeit with a greater potency .

Cellular Effects

Norethindrone acetate induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Molecular Mechanism

Norethindrone acetate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity . The medication is a prodrug of norethindrone in the body .

Temporal Effects in Laboratory Settings

The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Norethindrone acetate also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, it is known that long-term use of Norethindrone acetate is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .

Metabolic Pathways

Norethindrone acetate is metabolized mainly by CYP3A4 in the liver . It is also metabolized by 5α- / 5β-reductase, 3α- / 3β-HSD, and aromatase .

Transport and Distribution

Norethindrone is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin . The volume of distribution of norethindrone is about 4 L/kg .

Subcellular Localization

Specific information on the subcellular localization of Norethindrone acetate was not found in the search results. As a progestin, it is known to bind to progesterone receptors which are typically located in the cell nucleus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l’acétate de noréthindrone commence généralement avec la 19-nor-4-androstènedione comme matière première. La synthèse implique plusieurs étapes clés :

Méthodes de production industrielle : La production industrielle de l’this compound suit des étapes similaires, mais elle est optimisée pour la fabrication à grande échelle. Le processus implique l’utilisation de solvants comme le dichloroéthane et de catalyseurs comme la 4-diméthylaminopyridine pour améliorer l’efficacité et le rendement de la réaction .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de noréthindrone subit diverses réactions chimiques, notamment :

    Oxydation : Il peut être oxydé pour former les cétones correspondantes.

    Réduction : Les réactions de réduction peuvent le reconvertir en sa forme alcoolique.

    Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe acétyle.

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

L’acétate de noréthindrone est souvent comparé à d’autres progestatifs comme le lévonorgestrel et l’éthinylestradiol. Contrairement au lévonorgestrel, l’this compound a une conversion partielle en éthinylestradiol, ce qui peut influencer son activité œstrogénique . Il est également unique en raison de sa forte influence sur l’endomètre, ce qui le rend particulièrement efficace dans le traitement de l’hyperplasie endométriale .

Composés similaires :

L’this compound se distingue par ses propriétés pharmacocinétiques spécifiques et son double rôle dans la contraception et les applications thérapeutiques.

Activité Biologique

Norethindrone acetate (NETA) is a synthetic progestin widely used in various therapeutic contexts, including contraception, hormone replacement therapy, and treatment of endometriosis. Understanding its biological activity is essential for optimizing its clinical applications and managing potential side effects.

Absorption and Metabolism
Norethindrone acetate is rapidly absorbed from the gastrointestinal tract and is converted into its active form, norethindrone (NET), through the deacetylation process. The absorption kinetics reveal that the maximum concentration (C_max) of norethindrone following oral administration can range from 5.39 to 7.36 ng/mL, with a time to reach this peak (T_max) of 1-2 hours . The oral bioavailability of norethindrone is approximately 64%, indicating significant systemic exposure after administration.

Half-Life and Elimination
The pharmacokinetics of NETA indicate an initial half-life of about 7.5 minutes, transitioning to a longer elimination half-life of approximately 51.5 hours for norethindrone . This prolonged action contributes to its effectiveness in various therapeutic regimens.

Biological Activity and Clinical Applications

Norethindrone acetate exhibits several biological activities primarily through its action on progesterone receptors. Its clinical applications include:

  • Contraception : NETA effectively prevents ovulation by inhibiting luteinizing hormone (LH) surge.
  • Endometrial Protection : It is used to prevent endometrial hyperplasia in hormone replacement therapy.
  • Management of Endometriosis : NETA reduces menstrual pain and endometrial lesions by suppressing estrogen production.

Study on Bioavailability

A recent pilot study investigated the relative bioavailability of norethindrone in individuals taking different dosages of NETA compared to norethindrone. The findings suggested that after 24-48 hours, equilibrium was reached between NET and NETA, with norethindrone predominating initially but NETA taking over after 72 hours .

Conversion to Ethinyl Estradiol

Research has shown that a small percentage (0.20% to 0.33%) of norethindrone acetate is converted to ethinyl estradiol (EE), which may contribute to its overall estrogenic effects in certain populations . This conversion rate highlights the complexity of hormonal interactions during therapy.

Adverse Effects and Considerations

While NETA is generally well-tolerated, it can lead to side effects such as:

  • Hepatic Transaminase Elevations : Dose-dependent increases in liver enzymes have been reported, necessitating monitoring during treatment .
  • Bone Mineral Density Changes : Long-term use has been associated with decreases in bone mineral density, particularly in women undergoing extended therapy for conditions like endometriosis .

Comparative Efficacy Table

Study/Trial Dosage Primary Outcome Findings
Singh et al. 5 mg NETA vs. 0.35 mg NETBioavailabilityComparable levels of norethindrone observed; prolonged action noted with NETA.
Kuhnz et al. 5 mg NETAConversion to EEApproximately 6 µg EE produced from each mg of NETA; significant conversion noted.
EM-1 & EM-2 Trials 150 mg & 200 mg ORILISSABone density changesNotable decrease in lumbar spine BMD over treatment duration; need for monitoring emphasized.

Propriétés

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTRJLAWHYGT-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023381
Record name Norethindrone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-98-9
Record name Norethisterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norethindrone acetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethindrone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norethindrone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norethisterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norethindrone acetate
Reactant of Route 2
Reactant of Route 2
Norethindrone acetate
Reactant of Route 3
Norethindrone acetate
Reactant of Route 4
Norethindrone acetate
Reactant of Route 5
Norethindrone acetate
Reactant of Route 6
Norethindrone acetate
Customer
Q & A

Q1: How does norethisterone acetate exert its effects in the body?

A1: Norethisterone acetate primarily acts by binding to progesterone receptors. [] This interaction mimics the effects of natural progesterone, influencing various physiological processes, particularly in the female reproductive system.

Q2: What are the downstream effects of norethisterone acetate binding to progesterone receptors?

A2: Binding to progesterone receptors can lead to a cascade of events, including:

  • Suppression of ovulation: Norethisterone acetate, in combination with ethinyl estradiol, effectively inhibits ovulation, contributing to its contraceptive effect. []
  • Alterations in endometrial lining: The compound influences the growth and development of the endometrium, the lining of the uterus. [] This effect is crucial for its use in managing conditions like endometriosis. [, ]
  • Regulation of menstrual bleeding: Norethisterone acetate can induce changes in the menstrual cycle, often leading to lighter or less frequent periods. [, , ]

Q3: What is the molecular formula and weight of norethisterone acetate?

A3: The molecular formula of norethisterone acetate is C22H28O3, and its molecular weight is 340.46 g/mol.

Q4: Is there any spectroscopic data available for norethisterone acetate?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize norethisterone acetate. Infrared (IR) and ultraviolet (UV) spectroscopy, along with nuclear magnetic resonance (NMR), have been employed to confirm its chemical structure. []

Q5: How stable is norethisterone acetate under different storage conditions?

A5: The stability of norethisterone acetate can be influenced by factors such as temperature, humidity, and exposure to light. Research on its formulation and stability is essential to ensure its efficacy and shelf life. [, ]

Q6: How is norethisterone acetate absorbed and distributed in the body?

A6: Norethisterone acetate can be administered orally or transdermally (through the skin). [, , ] Following administration, it is absorbed into the bloodstream and distributed to various tissues.

Q7: What is the metabolic fate of norethisterone acetate?

A7: Norethisterone acetate undergoes metabolism in the liver, primarily via cytochrome P450 enzymes. [] These metabolic processes can lead to the formation of active metabolites, potentially contributing to its overall effects. [, ]

Q8: What factors can influence the pharmacokinetics of norethisterone acetate?

A8: Various factors can influence its pharmacokinetics, including:

  • Route of administration: Different routes of administration, such as oral versus transdermal, can result in varying absorption rates and bioavailability. []
  • Individual patient factors: Factors such as age, body mass index (BMI), and liver function can impact the metabolism and elimination of norethisterone acetate. [, , ]
  • Concomitant medications: Co-administration with certain medications, particularly those that induce or inhibit drug-metabolizing enzymes, can alter its pharmacokinetics. [, ]

Q9: What are the main clinical applications of norethisterone acetate?

A9: Norethisterone acetate is primarily used for:

  • Contraception: As a component of combined oral contraceptive pills, it helps prevent pregnancy by suppressing ovulation and altering the cervical mucus. [, , ]
  • Management of endometriosis: It can reduce endometriosis-associated pain and shrink endometriomas by suppressing estrogen production and endometrial growth. [, , , , ]
  • Hormone replacement therapy: In HRT, norethisterone acetate is often combined with estrogen to alleviate menopausal symptoms while providing endometrial protection. [, , , , ]

Q10: Are there any studies comparing norethisterone acetate to other treatment options for endometriosis?

A11: Yes, several studies have compared norethisterone acetate to other medical therapies for endometriosis, such as dienogest, gonadotropin-releasing hormone (GnRH) agonists, and oral contraceptive pills. [] These studies aim to determine the most effective treatment option for managing endometriosis symptoms while minimizing side effects.

Q11: Are there any ongoing research efforts to improve the delivery of norethisterone acetate?

A13: Researchers are continuously exploring strategies to enhance drug delivery and targeting, potentially improving the efficacy and reducing the side effects of medications. For norethisterone acetate, this includes investigating alternative routes of administration, such as transdermal patches, to bypass first-pass metabolism in the liver and achieve more sustained drug levels. [, ]

Q12: Are there any known biomarkers that can predict the response to norethisterone acetate treatment?

A14: Research on biomarkers for predicting treatment response and identifying potential adverse effects is crucial for personalized medicine. While some studies suggest potential biomarkers for norethisterone acetate, further research is needed to validate their clinical utility. []

Q13: What analytical methods are commonly used to quantify norethisterone acetate in biological samples?

A15: Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and drug monitoring. Radioimmunoassay (RIA) is a widely used technique for quantifying norethisterone acetate in plasma. [] Other analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), may also be employed for its quantification.

Q14: Is there any information available on the environmental impact of norethisterone acetate?

A14: The presence of pharmaceuticals, including norethisterone acetate, in the environment is an emerging concern. Research on its ecotoxicological effects and potential for biodegradation is essential for developing strategies to mitigate any negative impacts.

Q15: Are there any alternative medications or treatment approaches available for the conditions that norethisterone acetate is used to treat?

A17: Yes, several alternative medications and treatment approaches are available for conditions like endometriosis, heavy menstrual bleeding, and menopausal symptoms. These alternatives include other progestins, GnRH agonists, aromatase inhibitors, non-hormonal pain relievers, and lifestyle modifications. [, ] The choice of treatment depends on various factors, including the specific condition, its severity, patient preferences, and potential risks and benefits of each option.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.